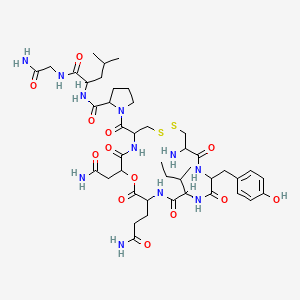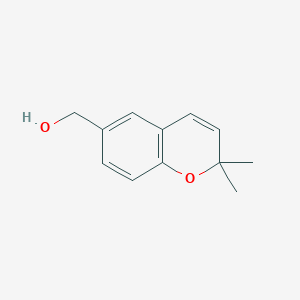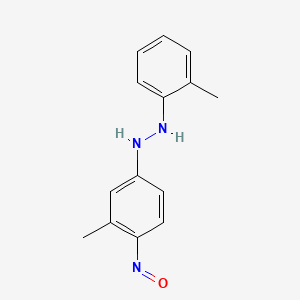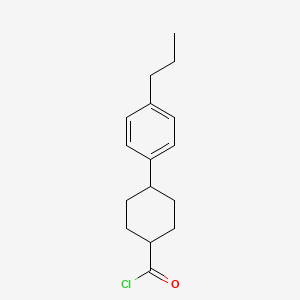
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C16H21ClO It is a derivative of cyclohexane, featuring a propylphenyl group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(4-Propylphenyl)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
4-(4-Propylphenyl)cyclohexanone+SOCl2→4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions to reduce the acyl chloride to an alcohol.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 4-(4-Propylphenyl)cyclohexanol.
Hydrolysis: Formation of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Ethylphenyl)cyclohexane-1-carbonyl chloride
- 4-(4-Butylphenyl)cyclohexane-1-carbonyl chloride
Uniqueness
4-(4-Propylphenyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the propyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
85230-05-3 |
|---|---|
Fórmula molecular |
C16H21ClO |
Peso molecular |
264.79 g/mol |
Nombre IUPAC |
4-(4-propylphenyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3 |
Clave InChI |
BZAQZVDKSWINPS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


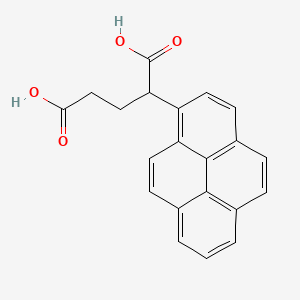
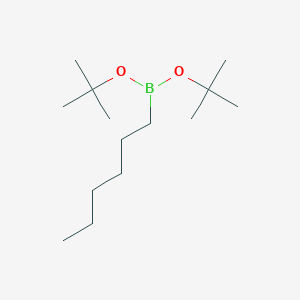
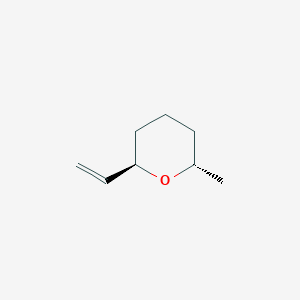

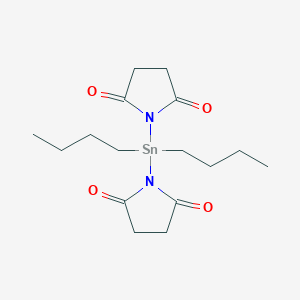
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
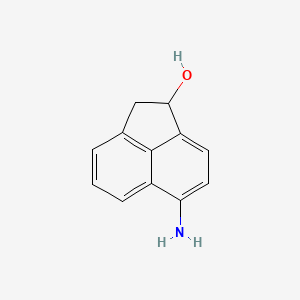

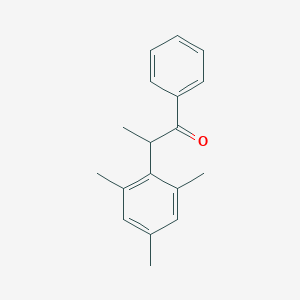
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
